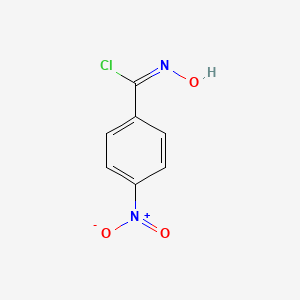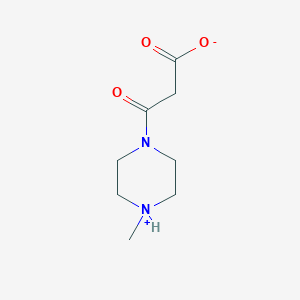
1-ACETOXY-1,1,3,3,5,5-HEXAMETHYLTRISILOXANE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-ACETOXY-1,1,3,3,5,5-HEXAMETHYLTRISILOXANE typically involves the reaction of hexamethyltrisiloxane with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, often a strong acid like sulfuric acid, to facilitate the acetylation process. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 2-4 hours . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Analyse Des Réactions Chimiques
1-ACETOXY-1,1,3,3,5,5-HEXAMETHYLTRISILOXANE undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form hexamethyltrisiloxane and acetic acid.
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding silanols and acetic acid.
Substitution: It can undergo nucleophilic substitution reactions where the acetoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include water, oxidizing agents like hydrogen peroxide, and nucleophiles such as amines . The major products formed from these reactions are hexamethyltrisiloxane, acetic acid, and substituted siloxanes .
Applications De Recherche Scientifique
1-ACETOXY-1,1,3,3,5,5-HEXAMETHYLTRISILOXANE has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-ACETOXY-1,1,3,3,5,5-HEXAMETHYLTRISILOXANE involves its ability to form stable siloxane bonds. The acetoxy group can be hydrolyzed to form a reactive silanol group, which can then participate in various chemical reactions . The molecular targets and pathways involved include the formation of siloxane bonds with other silanol-containing compounds, leading to the formation of stable polymers and networks .
Comparaison Avec Des Composés Similaires
1-ACETOXY-1,1,3,3,5,5-HEXAMETHYLTRISILOXANE can be compared with other similar compounds such as:
1,1,3,3,5,5-HEXAMETHYLTRISILOXANE: Lacks the acetoxy group and is used primarily as a hydrosilylation agent.
1,1,1,3,5,5,5-HEPTAMETHYLTRISILOXANE: Contains an additional methyl group and is used in aromatic C-H silylation reactions.
The uniqueness of this compound lies in its acetoxy group, which allows it to participate in specific acetylation and hydrolysis reactions, making it versatile for various applications .
Propriétés
IUPAC Name |
[[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22O4Si3/c1-8(9)10-14(4,5)12-15(6,7)11-13(2)3/h13H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIDKMGFINVLAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](C)(C)O[Si](C)(C)O[SiH](C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22O4Si3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine;oxalic acid](/img/structure/B7779159.png)
![N-[(2-methylphenyl)methyl]-1-phenylethanamine;oxalic acid](/img/structure/B7779161.png)









